3-((Difluoromethoxy)methyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC17988106
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10ClF2NO |
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Molecular Weight | 173.59 g/mol |
IUPAC Name | 3-(difluoromethoxymethyl)azetidine;hydrochloride |
Standard InChI | InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |
Standard InChI Key | UUGJBFRGCHANJI-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)COC(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
3-((Difluoromethoxy)methyl)azetidine hydrochloride is a four-membered nitrogen-containing heterocycle (azetidine) functionalized with a difluoromethoxymethyl group at the 3-position, subsequently converted to its hydrochloride salt. The molecular formula is C₄H₈ClF₂NO, with a molecular weight of 159.562 g/mol . The IUPAC name specifies the 1:1 stoichiometry of the hydrochloride salt: 3-(difluoromethoxy)azetidine hydrochloride (1:1) .
Structural Analysis
The azetidine ring adopts a puckered conformation to minimize angle strain, while the difluoromethoxy group (-O-CF₂H) introduces both electronic and steric effects. X-ray crystallography data for analogous compounds demonstrate that the difluoromethyl moiety adopts a gauche conformation relative to the azetidine ring, optimizing hydrogen-bonding interactions in crystalline states .
Synthetic Methodologies
Copper-Mediated Difluoromethylation
The most efficient synthesis route involves a copper(I)-catalyzed difluoromethylation of protected azetidine precursors (Scheme 1) :
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Starting Material: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
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Reagents:
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2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFMSA)
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Copper(I) iodide (10 mol%)
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Acetonitrile solvent
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Conditions: 45°C for 30 minutes
This method avoids hazardous gaseous reagents like Freon derivatives, aligning with green chemistry principles.
Table 1. Optimization of Difluoromethylation Conditions
Parameter | Optimal Value | Impact on Yield |
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Catalyst Loading | 20 mol% CuI | +15% yield |
Temperature | 45°C | Maximizes CF₂H transfer |
Solvent | MeCN | Prevents side reactions |
Deprotection and Salt Formation
The tert-butyloxycarbonyl (Boc) protecting group is removed via hydrogenolysis using Raney nickel, followed by treatment with HCl gas to yield the hydrochloride salt . Critical parameters include:
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Hydrogen Pressure: 50 psi
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Reaction Time: 12 hours
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HCl Concentration: 4M in dioxane
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, D₂O): δ 4.35 (m, 1H, CH-N), 3.92 (dd, J = 8.4 Hz, 2H, OCH₂), 3.68 (t, J = 7.2 Hz, 2H, NCH₂), 2.85 (m, 2H, CH₂CF₂)
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HRMS: m/z calculated for C₄H₈F₂NO⁺ [M-Cl]⁺: 124.0571; found: 124.0568
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) at 78°C, indicating moderate thermal stability. The hydrochloride salt form enhances crystallinity compared to the free base .
Pharmaceutical Applications
Kinase Inhibition Profiling
In structure-activity relationship (SAR) studies for salt-inducible kinase (SIK) inhibitors, difluoroazetidine derivatives demonstrated:
The difluoromethoxy group improves blood-brain barrier penetration compared to trifluoromethyl analogs, as evidenced by logP values:
Table 2. Lipophilicity Comparison
Compound | logP | SIK2 IC₅₀ (nM) |
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3-((CF₂H-O)CH₂-azetidine | 1.2 | 7.8 |
Trifluoroethyl analog | 2.1 | 15.4 |
"The difluoromethoxy group's isosteric relationship with methoxy while offering improved metabolic stability makes this azetidine derivative indispensable in contemporary lead optimization."
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